molecular formula C12H13F2N3O2S B7571140 N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B7571140
M. Wt: 301.31 g/mol
InChI Key: GQINVHYHNPVSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide, also known as DMS-1, is a sulfonamide derivative that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of carbonic anhydrase IX (CAIX), which is a transmembrane protein that is overexpressed in many types of cancer cells. The inhibition of CAIX by DMS-1 has been shown to have a significant effect on tumor growth and metastasis, making it a promising target for cancer therapy.

Mechanism of Action

The mechanism of action of N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide involves the inhibition of the activity of CAIX, which is a transmembrane protein that plays a crucial role in regulating the pH of cancer cells. CAIX is overexpressed in many types of cancer cells and has been shown to promote tumor growth and metastasis. By inhibiting the activity of CAIX, N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide disrupts the pH regulation of cancer cells, leading to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have a significant effect on the biochemical and physiological processes of cancer cells. Its inhibition of CAIX activity leads to a disruption in the pH regulation of cancer cells, which can affect various cellular processes, including cell proliferation, migration, and survival. In addition, N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments is its high specificity for CAIX. This allows for the selective inhibition of CAIX activity, without affecting other carbonic anhydrase isoforms. However, one limitation of using N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide is its relatively low potency compared to other CAIX inhibitors. This may require the use of higher concentrations of N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments, which can increase the risk of non-specific effects.

Future Directions

There are several future directions for the use of N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide in scientific research. One potential application is in the development of cancer therapeutics that target CAIX. N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide can serve as a lead compound for the development of more potent and selective CAIX inhibitors. In addition, N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide can also be used in imaging techniques for the detection and monitoring of CAIX expression in cancer cells. Finally, the use of N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide in combination with other cancer therapies, such as chemotherapy or immunotherapy, may enhance their efficacy and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide involves the reaction of 3,4-difluorobenzaldehyde with N,N-dimethyl-1H-pyrazole-4-sulfonamide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential use in cancer therapy. Its ability to inhibit CAIX has been shown to reduce the growth and metastasis of various types of cancer cells, including breast, prostate, and pancreatic cancer. In addition, N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide has also been investigated for its potential use in imaging techniques, such as positron emission tomography (PET), due to its high affinity for CAIX.

properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O2S/c1-8-12(6-15-16-8)20(18,19)17(2)7-9-3-4-10(13)11(14)5-9/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQINVHYHNPVSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)S(=O)(=O)N(C)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.